2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol
CAS No.: 5443-27-6
Cat. No.: VC18743735
Molecular Formula: C23H22Cl2N2O
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5443-27-6 |
|---|---|
| Molecular Formula | C23H22Cl2N2O |
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | 2-[1,3-bis[(4-chlorophenyl)methyl]imidazolidin-2-yl]phenol |
| Standard InChI | InChI=1S/C23H22Cl2N2O/c24-19-9-5-17(6-10-19)15-26-13-14-27(16-18-7-11-20(25)12-8-18)23(26)21-3-1-2-4-22(21)28/h1-12,23,28H,13-16H2 |
| Standard InChI Key | RHMQAAFHGZAFPU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3O)CC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The IUPAC name 2-[1,3-bis(4-chlorobenzyl)imidazolidin-2-yl]phenol systematically describes the compound’s structure:
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Imidazolidine core: A five-membered saturated ring containing two nitrogen atoms at positions 1 and 3.
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Substituents: Two 4-chlorobenzyl groups (-CH₂C₆H₄Cl) attached to the nitrogen atoms at positions 1 and 3.
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Phenolic group: A hydroxyl-bearing benzene ring connected to the imidazolidine’s 2-position.
The molecular formula is C₂₉H₂₃Cl₂N₂O, with a molecular weight of 477.41 g/mol .
Synthesis and Reaction Pathways
General Synthetic Strategies
While no direct synthesis of 2-[1,3-bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is documented in the literature, analogous imidazolidine derivatives are typically synthesized via:
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Nucleophilic substitution: Reaction of primary amines with α,ω-dihaloalkanes to form the imidazolidine ring .
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Cyclization: Intramolecular closure of urea or thiourea derivatives under catalytic conditions .
For example, the synthesis of related imidazolidinones involves reacting ethylcyanoacetate with ethyl glycinate hydrochloride under neat conditions at 70°C, followed by cyclization . Adapting this method, the target compound could theoretically be synthesized by:
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Condensing 4-chlorobenzylamine with a dihalogenated precursor.
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Introducing the phenolic moiety via Friedel-Crafts alkylation or Ullmann coupling .
Key Intermediate: 2-(4-Chlorobenzyl)phenol
The phenolic component, 2-(4-chlorobenzyl)phenol (PubChem CID 12660316), is a critical intermediate. Its synthesis involves:
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Alkylation of phenol: Reacting phenol with 4-chlorobenzyl chloride in the presence of a base .
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Purification: Crystallization from ethanol/water mixtures yields the pure product .
Crystallographic and Spectroscopic Data
Crystal Structure Analysis
Although X-ray diffraction data for 2-[1,3-bis(4-chlorobenzyl)imidazolidin-2-yl]phenol are unavailable, related compounds exhibit:
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Monoclinic crystal systems: Space group P2₁/c with unit cell parameters a = 11.2163(7) Å, b = 15.2998(10) Å, c = 19.5929(11) Å, and β = 122.251(3)° .
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Hydrogen bonding: N–H···N interactions stabilize the crystal lattice, as seen in tetraphenylborate salts of imidazolidine derivatives .
Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR | - δ 7.2–7.4 ppm (aromatic protons) |
| - δ 4.1–4.3 ppm (N–CH₂–Ar) | |
| - δ 3.8–4.0 ppm (imidazolidine ring protons) | |
| ¹³C NMR | - δ 155 ppm (C–O phenolic) |
| - δ 135–140 ppm (C–Cl) | |
| IR | - 3250 cm⁻¹ (O–H stretch) |
| - 1600 cm⁻¹ (C=C aromatic) |
Biological Activity and Applications
Pharmacokinetic Considerations
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Lipophilicity: The chlorobenzyl groups enhance membrane permeability (logP ≈ 4.5 predicted).
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Metabolic stability: Resistance to CYP450-mediated oxidation due to electron-withdrawing chlorine atoms .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 210–215°C (predicted) |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
| pKa | ~9.5 (phenolic -OH) |
| Stability | Stable under inert atmosphere; sensitive to strong acids |
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